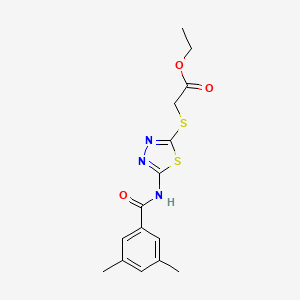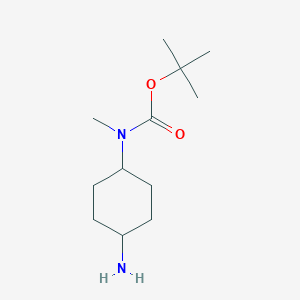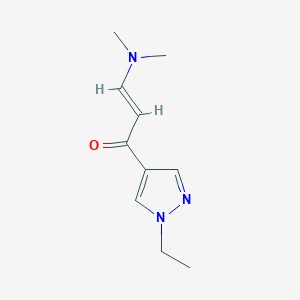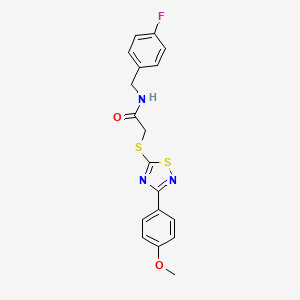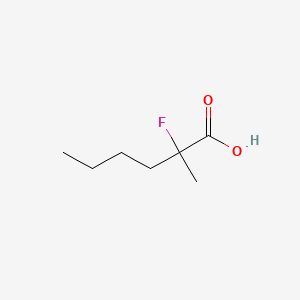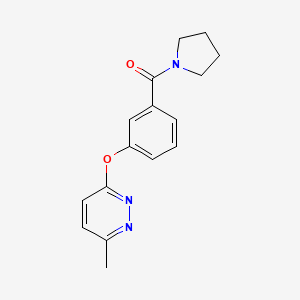
(3-((6-Metilpiridazin-3-il)oxi)fenil)(pirrolidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-6-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methyl group and a phenoxy group bearing a pyrrolidine-1-carbonyl moiety
Aplicaciones Científicas De Investigación
3-methyl-6-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mecanismo De Acción
Target of Action
The primary targets of the compound (3-((6-Methylpyridazin-3-yl)oxy)phenyl)(pyrrolidin-1-yl)methanone are currently unknown
Result of Action
The molecular and cellular effects of (3-((6-Methylpyridazin-3-yl)oxy)phenyl)(pyrrolidin-1-yl)methanone’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated pyridazine.
Attachment of the Pyrrolidine-1-carbonyl Moiety: The pyrrolidine-1-carbonyl group can be attached through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-6-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyridazine derivatives with various functional groups replacing the original substituents.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents, such as 3-aminopyridazine or 3,6-dimethylpyridazine.
Phenoxy Derivatives: Compounds with phenoxy groups attached to different heterocyclic rings, such as phenoxybenzene or phenoxypyridine.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings attached to various functional groups, such as pyrrolidine-2-carboxylic acid or pyrrolidine-3-carboxamide.
Uniqueness
3-methyl-6-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridazine is unique due to its specific combination of a pyridazine ring, a phenoxy group, and a pyrrolidine-1-carbonyl moiety. This unique structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-7-8-15(18-17-12)21-14-6-4-5-13(11-14)16(20)19-9-2-3-10-19/h4-8,11H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOULBHQBUCLQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
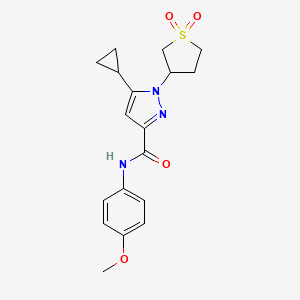
![8-isobutyl-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526747.png)
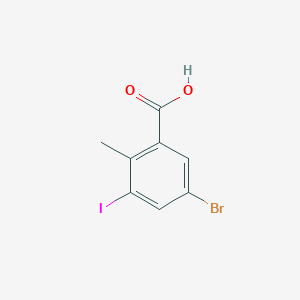
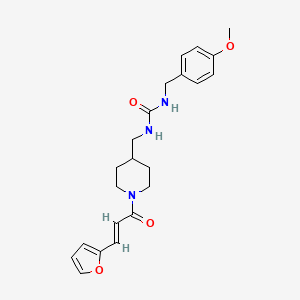
![4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2526750.png)
![3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B2526753.png)
![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2526754.png)
![(3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one](/img/structure/B2526756.png)
![5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2526758.png)
